molecular formula C6H5ClFNO2S B8741109 N-(4-FLUOROPHENYL)SULFAMOYL CHLORIDE CAS No. 172662-88-3

N-(4-FLUOROPHENYL)SULFAMOYL CHLORIDE

Cat. No.: B8741109
CAS No.: 172662-88-3
M. Wt: 209.63 g/mol
InChI Key: XNKZWQJLJWLNGJ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)sulfamoyl chloride is an organic compound with the molecular formula C6H5ClFNO2S. It is a derivative of sulfamoyl chloride, where the sulfamoyl group is attached to a 4-fluorophenyl ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Fluorophenyl)sulfamoyl chloride can be synthesized through the reaction of 4-fluoroaniline with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Fluoroaniline+Chlorosulfonic acidN-(4-Fluorophenyl)sulfamoyl chloride+Hydrochloric acid\text{4-Fluoroaniline} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 4-Fluoroaniline+Chlorosulfonic acid→N-(4-Fluorophenyl)sulfamoyl chloride+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)sulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, reacting with an amine can yield a sulfonamide derivative.

Scientific Research Applications

N-(4-Fluorophenyl)sulfamoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and drug development processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)sulfamoyl chloride
  • N-(4-Bromophenyl)sulfamoyl chloride
  • N-(4-Methylphenyl)sulfamoyl chloride

Uniqueness

N-(4-Fluorophenyl)sulfamoyl chloride is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine imparts distinct electronic properties to the compound, influencing its reactivity and interactions with other molecules. This makes it particularly valuable in pharmaceutical research where fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

Properties

CAS No.

172662-88-3

Molecular Formula

C6H5ClFNO2S

Molecular Weight

209.63 g/mol

IUPAC Name

N-(4-fluorophenyl)sulfamoyl chloride

InChI

InChI=1S/C6H5ClFNO2S/c7-12(10,11)9-6-3-1-5(8)2-4-6/h1-4,9H

InChI Key

XNKZWQJLJWLNGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)Cl)F

Origin of Product

United States

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